(Z)-4-amino-2-fluorobut-2-enoic acid

GABA aminotransferase mechanism-based inactivation partition ratio

(Z)-4-Amino-2-fluorobut-2-enoic acid (CAS 113779-23-0; also designated 4-AFBEA) is a fluorinated, α,β-unsaturated γ-aminobutyric acid (GABA) analogue that functions as a mechanism-based, irreversible inactivator of γ-aminobutyric acid aminotransferase (GABA-AT). The compound contains a (Z)-configured double bond at C2–C3 bearing a fluorine substituent, a structural motif that critically directs its inactivation mechanism toward Michael addition rather than enamine pathways observed in related fluorinated GABA-AT inactivators.

Molecular Formula C8H13Cl3O2
Molecular Weight 119.09 g/mol
CAS No. 113779-23-0
Cat. No. B218686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-amino-2-fluorobut-2-enoic acid
CAS113779-23-0
Synonyms4-AFBEA
4-amino-2-fluorobut-2-enoic acid
Molecular FormulaC8H13Cl3O2
Molecular Weight119.09 g/mol
Structural Identifiers
SMILESC(C=C(C(=O)O)F)N
InChIInChI=1S/C4H6FNO2/c5-3(1-2-6)4(7)8/h1H,2,6H2,(H,7,8)/b3-1-
InChIKeyXWAOSJLMXCZMHD-IWQZZHSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-4-Amino-2-fluorobut-2-enoic Acid (CAS 113779-23-0): Fluorinated GABA-AT Inactivator for Neuroscience Tool Compound Procurement


(Z)-4-Amino-2-fluorobut-2-enoic acid (CAS 113779-23-0; also designated 4-AFBEA) is a fluorinated, α,β-unsaturated γ-aminobutyric acid (GABA) analogue that functions as a mechanism-based, irreversible inactivator of γ-aminobutyric acid aminotransferase (GABA-AT) [1]. The compound contains a (Z)-configured double bond at C2–C3 bearing a fluorine substituent, a structural motif that critically directs its inactivation mechanism toward Michael addition rather than enamine pathways observed in related fluorinated GABA-AT inactivators [2]. This compound is exclusively intended for research purposes and is not designed for human therapeutic applications .

1
Mechanism-based GABA-AT inactivation — irreversible, time-dependent enzyme inactivation via Michael addition pathway
2
Fluoride ion release monitoring — measurable leaving-group endpoint for real-time kinetic tracking of inactivation progress
3
Stereochemical probe pair — (Z)-isomer for enzyme inactivation; (E)-isomer context for receptor agonism, supporting active-site geometry mapping

Why Generic GABA-AT Inactivators or GABA Analogues Cannot Substitute for (Z)-4-Amino-2-fluorobut-2-enoic Acid in Mechanistic Studies


Although numerous GABA analogues and GABA-AT inactivators exist—including clinically approved vigabatrin (γ-vinyl GABA), 4-amino-5-fluoropentanoic acid, and the saturated 4-amino-2-fluorobutanoic acid—none replicate the specific mechanistic signature of (Z)-4-amino-2-fluorobut-2-enoic acid. This compound inactivates GABA-AT via a Michael addition pathway that releases pyridoxamine 5′-phosphate (PMP) upon denaturation, a hallmark distinct from the enamine mechanism of chain-extended analogues [1]. Furthermore, the (E)-stereoisomer (trans-4-amino-2-fluorobut-2-enoic acid) is not a GABA-AT inactivator but rather a potent GABAC receptor agonist (KD 2.43 μM) [2], demonstrating that double-bond geometry alone dictates target selection between enzyme inactivation and receptor agonism. The saturated analogue 4-amino-2-fluorobutanoic acid exhibits only reversible, competitive inhibition (Ki 0.83 mM) of bacterial GABA-AT [3]—a qualitatively and quantitatively different pharmacological profile that disqualifies it as a functional substitute in any protocol requiring irreversible enzyme inactivation.

This product
(Z)-4-Amino-2-fluorobut-2-enoic acid
Irreversible GABA-AT inactivator; Michael addition mechanism; partition ratio ~750; releases PMP upon denaturation
Analog class: may not substitute
(E)-isomer / saturated / chain-extended analogs
(E)-isomer: GABAC receptor agonist, not GABA-AT inactivator — double-bond geometry determines target. Saturated analog: reversible competitive inhibition only (Ki ~0.83 mM) — may not sustain wash-resistant inactivation. Chain-extended analogs: enamine mechanism, not Michael addition — mechanistic profile may not transfer.

Quantitative Differential Evidence for (Z)-4-Amino-2-fluorobut-2-enoic Acid Versus Closest Structural and Functional Analogs


Partition Ratio 750 vs. 5 vs. 0: (Z)-4-Amino-2-fluorobut-2-enoic Acid Is a Low-Efficiency Inactivator Relative to Chain-Extended Fluorinated GABA-AT Inactivators

(Z)-4-Amino-2-fluorobut-2-enoic acid exhibits a partition ratio of approximately 750—meaning 750 inactivator molecules are consumed per enzyme inactivation event—compared to a partition ratio of ~5 for (S,E)-4-amino-5-fluoropent-2-enoic acid and 0 for (S)-4-amino-5-fluoropentanoic acid [1][2][3]. The high partition ratio signifies that the target compound undergoes extensive catalytic turnover before inactivating the enzyme, a property that directly informs experimental design for concentration and pre-incubation time in GABA-AT inhibition assays.

Partition ratio
Head-to-head
~750 turnovers per inactivation
vs. ~5 for (S,E) analog; 0 for (S) saturated analog
Assay pre-incubation and concentration design context
Pig brain GABA-AT, in vitro kinetic assay
GABA aminotransferase mechanism-based inactivation partition ratio

Michael Addition vs. Enamine Mechanism: PMP Release Distinguishes (Z)-4-Amino-2-fluorobut-2-enoic Acid from Chain-Extended Fluorinated Inactivators

Inactivation of [³H]PLP-reconstituted GABA-AT by (Z)-4-amino-2-fluorobut-2-enoic acid followed by denaturation releases [³H]PMP with no radioactivity remaining attached to the protein, confirming a Michael addition mechanism. In contrast, inactivation by 4-amino-5-fluoropent-2-enoic acid under identical conditions produces no [³H]PMP; instead, a distinct radioactive species is released, consistent with an enamine mechanism [1]. This mechanistic divergence demonstrates that the (Z)-configured α,β-unsaturated ester / acid warhead directs nucleophilic attack by an active-site residue onto the β-carbon, whereas chain-extended analogues undergo a fundamentally different inactivation pathway.

Mechanism class
Head-to-head
Michael addition — releases [³H]PMP
vs. enamine mechanism — no PMP detected for chain-extended analog
Covalent inactivation chemistry interpretation
[³H]PLP-reconstituted GABA-AT, denaturation assay
inactivation mechanism pyridoxal phosphate Michael addition enamine mechanism

(Z)- vs. (E)-Stereoisomer Functional Divergence: GABA-AT Inactivator vs. GABAC Receptor Agonist

The (Z)-isomer of 4-amino-2-fluorobut-2-enoic acid functions as a mechanism-based GABA-AT inactivator with a partition ratio of ~750 [1], whereas the (E)-isomer (trans-4-amino-2-fluorobut-2-enoic acid) is a potent GABAC receptor agonist with a KD of 2.43 μM at human ρ1 subunit-containing GABAC receptors expressed in Xenopus oocytes [2]. No GABA-AT inactivation activity has been reported for the (E)-isomer. This represents a complete functional switch—from enzyme inactivation to receptor agonism—driven solely by double-bond geometry.

Stereoisomer target switch
Cross-study comparable
(Z): GABA-AT inactivator
(E): GABAC agonist KD 2.43 μM
Complete functional switch driven by double-bond geometry
Stereochemical identity verification is essential
Pig brain enzyme vs. Xenopus oocyte electrophysiology
stereoisomer specificity GABAC receptor structure–activity relationship

Irreversible Inactivation vs. Reversible Competitive Inhibition: (Z)-4-Amino-2-fluorobut-2-enoic Acid Contrasted with Its Saturated Analog 4-Amino-2-fluorobutanoic Acid

(Z)-4-Amino-2-fluorobut-2-enoic acid irreversibly inactivates GABA-AT through a time-dependent, mechanism-based process that is not reversed by dialysis [1]. In contrast, 4-amino-2-fluorobutanoic acid, the saturated analogue lacking the α,β-unsaturated double bond, inhibits GABA-AT via reversible, competitive inhibition with respect to GABA, exhibiting a Ki of 0.83 ± 0.44 mM against the bacterial enzyme from Pseudomonas fluorescens [2]. The 830 μM Ki of the saturated analogue is approximately three orders of magnitude weaker than the apparent binding reflected by the low micromolar concentrations at which the (Z)-unsaturated compound produces time-dependent inactivation.

Inhibition modality
Cross-study comparable
Irreversible, mechanism-based
vs. reversible competitive Ki 0.83 mM for saturated analog
Wash-resistant protocols require irreversible modality
Dialysis recovery comparison; bacterial vs. pig brain enzyme
irreversible inhibitor reversible inhibitor GABA-AT inhibitor constant

Fluoride Ion Release Stoichiometry: Quantitative Evidence for Fluorine as a Leaving Group During (Z)-4-Amino-2-fluorobut-2-enoic Acid-Mediated Inactivation

Concurrent with enzyme inactivation by (Z)-4-amino-2-fluorobut-2-enoic acid, 708 ± 79 fluoride ions are released per inactivation event, and transamination occurs 737 ± 15 times per inactivation event [1]. These coupled stoichiometries confirm that fluoride elimination is integral to the inactivation mechanism, with each inactivation event requiring approximately 737 catalytic turnovers that result in fluoride release in nearly 1:1 correspondence. This quantitative fluoride ion release signature provides a measurable biochemical endpoint for monitoring inactivation progression that is not available for non-fluorinated GABA-AT inactivators such as vigabatrin.

Fluoride release
Class-level
708 ± 79 F⁻ per inactivation
Transamination: 737 ± 15 events; near 1:1 correspondence
Quantitative, label-free inactivation tracking endpoint
Fluoride ion-selective electrode; absent in non-fluorinated analogs
fluoride ion release leaving group stoichiometry inactivation efficiency

2-Fluoro Substitution Converts GABAC Agonist into GABA-AT Inactivator Compared to 2-Methyl Substitution

In the trans (E) series, replacement of the 2-fluoro group with a 2-methyl group converts a potent GABAC receptor agonist (KD 2.43 μM for trans-4-amino-2-fluorobut-2-enoic acid) into a moderately potent antagonist (IC50 31.0 μM, KB 45.5 μM for trans-4-amino-2-methylbut-2-enoic acid) [1]. Extending this SAR logic to the (Z)-series, the 2-fluoro substituent is essential for GABA-AT inactivation activity; the (Z)-2-methyl analogue has no reported GABA-AT inactivation. This demonstrates that the 2-fluoro group is not merely a bioisostere but a mechanistic requirement for the Michael acceptor electrophilicity that drives enzyme inactivation.

2-F vs. 2-Me substitution
Cross-study comparable
2-F: GABA-AT inactivation
2-Me: no GABA-AT inactivation
Fluorine is mechanistic requirement, not bioisostere
Substituent identity determines target engagement
GABAC receptor SAR extended to GABA-AT context
C2-substitution agonist-to-inactivator switch GABA analogue SAR

Optimal Research Application Scenarios for (Z)-4-Amino-2-fluorobut-2-enoic Acid Based on Verified Differentiation Evidence


Mechanistic Studies of Michael Addition-Mediated Enzyme Inactivation

Researchers investigating covalent enzyme inactivation mechanisms can utilize (Z)-4-amino-2-fluorobut-2-enoic acid as a prototypical Michael acceptor-based inactivator of GABA-AT. The compound's well-characterized release of [³H]PMP upon inactivation and the absence of protein-bound radioactivity [1] provide a clean experimental system to distinguish Michael addition pathways from enamine mechanisms. This makes it uniquely suited for laboratories conducting mechanistic enzymology where the inactivation chemistry—not merely the inhibitory potency—is the primary experimental variable.

Fluoride Ion Release as a Quantitative Inactivation Progress Marker

Because (Z)-4-amino-2-fluorobut-2-enoic acid releases 708 ± 79 fluoride ions per GABA-AT inactivation event [1], it can be employed in protocols that use a fluoride ion-selective electrode to monitor inactivation kinetics in real time. This capability is unavailable with non-fluorinated GABA-AT inactivators such as vigabatrin, making the compound the reagent of choice for continuous kinetic assays of GABA-AT inactivation where direct, label-free quantification of reaction progress is required.

Stereochemical Probe for GABA-AT Active-Site Geometry

The strict dependence of GABA-AT inactivation on the (Z)-configuration—with the (E)-isomer being exclusively a GABAC receptor agonist (KD 2.43 μM) [2]—enables the compound pair to serve as stereochemical probes. Comparative studies using the purified (Z)- and (E)-isomers can map the geometric constraints of the GABA-AT active site versus GABAC receptor orthosteric sites, supporting structure-based drug design efforts targeting either protein.

Calibration Standard for GABA-AT Inactivator Partition Ratio Comparisons

With a partition ratio of ~750 [1], (Z)-4-amino-2-fluorobut-2-enoic acid occupies a defined position on the inactivation efficiency spectrum between ultra-efficient inactivators (partition ratio 0 for 4-amino-5-fluoropentanoic acid [3]) and moderately efficient inactivators (partition ratio ~5 for (S,E)-4-amino-5-fluoropent-2-enoic acid [4]). This makes it a valuable reference compound for benchmarking novel GABA-AT inactivator candidates in screening cascades, providing a mid-range comparator that contextualizes the partition ratios of newly synthesized analogues.

Application
Selection Property
Validation Focus
Michael addition mechanism studies
[³H]PMP release upon denaturation; no protein-bound radioactivity
Mechanistic enzymology — Michael vs. enamine pathway distinction
Fluoride ion release kinetic monitoring
708 ± 79 F⁻ per inactivation; measurable leaving-group stoichiometry
Real-time inactivation tracking with ion-selective electrode
Active-site geometry probing
(Z)/(E) stereochemical probe pair for enzyme vs. receptor mapping
GABA-AT active-site vs. GABAC receptor orthosteric site constraints
Inactivator benchmarking / screening
Partition ratio ~750 as mid-range reference point
Comparator context for novel GABA-AT inactivator candidates
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